Fabl inhibitor 21272541
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthetic routes and reaction conditions for Fabl inhibitor 21272541 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are not widely documented, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Fabl inhibitor 21272541 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into its desired form. The major products formed from these reactions are typically derivatives of the original compound, which retain its inhibitory properties against the FabI protein .
科学研究应用
Fabl inhibitor 21272541 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy. In biology, the compound is used to investigate the role of the FabI protein in bacterial metabolism and to explore its potential as a target for antibacterial therapy. In medicine, this compound is being studied for its potential to treat infections caused by multidrug-resistant bacteria, particularly Acinetobacter baumannii and Klebsiella pneumoniae . The compound also has applications in the pharmaceutical industry, where it is used in the development of new antibacterial drugs .
作用机制
The mechanism of action of Fabl inhibitor 21272541 involves the inhibition of the enoyl-acyl carrier protein reductase enzyme, also known as FabI protein. This enzyme is essential for the biosynthesis of fatty acids in bacteria, and its inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular targets and pathways involved in this process include the binding of the inhibitor to the active site of the FabI protein, which prevents the enzyme from catalyzing the reduction of enoyl-acyl carrier protein substrates .
相似化合物的比较
Fabl inhibitor 21272541 is unique in its high binding affinity and stability against the FabI protein of Acinetobacter baumannii. Similar compounds include inhibitors such as 89795992 and 89792657, which also target the FabI protein but exhibit lower binding affinities and stability compared to this compound . The uniqueness of this compound lies in its superior efficacy and potential as a lead compound for the development of new antibacterial therapies .
属性
分子式 |
C12H8Cl2O3 |
---|---|
分子量 |
271.09 g/mol |
IUPAC 名称 |
5-chloro-2-(4-chloro-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H8Cl2O3/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,15-16H |
InChI 键 |
MDBKAAJLFMQWPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。